molecular formula C18H22Cl2N2O2 B195813 Diclofenac-Diethylamin CAS No. 78213-16-8

Diclofenac-Diethylamin

Katalognummer: B195813
CAS-Nummer: 78213-16-8
Molekulargewicht: 369.3 g/mol
InChI-Schlüssel: ZQVZPANTCLRASL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Diclofenac diethylamine primarily targets cyclooxygenase (COX)-1 and -2 . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

Diclofenac diethylamine acts by inhibiting the activity of COX enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by diclofenac diethylamine is the prostaglandin synthesis pathway . By inhibiting COX enzymes, diclofenac diethylamine reduces the production of prostaglandins, which are key mediators in the inflammatory response .

Pharmacokinetics

Diclofenac diethylamine exhibits the following ADME properties:

These properties impact the bioavailability of diclofenac diethylamine, with its high protein binding contributing to its distribution within the body .

Result of Action

The molecular and cellular effects of diclofenac diethylamine’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, diclofenac diethylamine can alleviate the signs and symptoms of conditions such as osteoarthritis and rheumatoid arthritis .

Action Environment

The action, efficacy, and stability of diclofenac diethylamine can be influenced by various environmental factors. For instance, the formulation in which diclofenac diethylamine is delivered can significantly enhance its solubility and release kinetics . Therapeutic Deep Eutectic Systems (THEDES), a novel, green, and biocompatible solvent system, has been shown to enhance the solubility of diclofenac diethylamine by approximately tenfold compared to conventional solvents like dimethyl sulfoxide and ethanol .

Wissenschaftliche Forschungsanwendungen

Diclofenac-Diethylamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Es wird als Modellverbindung in Studien verwendet, die sich mit NSAR und ihren Wechselwirkungen mit verschiedenen chemischen Wirkstoffen befassen.

    Biologie: this compound wird verwendet, um die Auswirkungen von NSAR auf zelluläre Prozesse und Entzündungspfade zu untersuchen.

    Medizin: Es wird in der klinischen Forschung ausgiebig eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung verschiedener entzündlicher Erkrankungen zu bewerten.

    Industrie: This compound wird in der Formulierung von topischen Gelen und Pflastern zur Schmerzlinderung verwendet

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Enzyme Cyclooxygenase-1 und Cyclooxygenase-2 hemmt. Diese Enzyme sind für die Produktion von Prostaglandinen verantwortlich, die Mediatoren der Entzündung und Schmerzen sind. Durch die Hemmung dieser Enzyme reduziert this compound die Produktion von Prostaglandinen und lindert so Schmerzen und Entzündungen .

Biochemische Analyse

Biochemical Properties

Diclofenac diethylamine interacts with COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of PGs . This interaction is crucial in its role as an NSAID, as it directly influences the biochemical reactions involved in inflammation and pain signaling .

Cellular Effects

The primary cellular effect of diclofenac diethylamine is the reduction of inflammation and pain signaling. By inhibiting COX-1 and COX-2 enzymes, it decreases the production of PGs, which are key players in these processes . This can influence various cellular processes, including cell signaling pathways and gene expression related to inflammation and pain.

Molecular Mechanism

The molecular mechanism of diclofenac diethylamine involves its binding to COX-1 and COX-2 enzymes, inhibiting their activity and reducing the production of PGs . This results in decreased inflammation and pain signaling. The binding interactions with these enzymes are crucial for its effectiveness as an NSAID .

Temporal Effects in Laboratory Settings

The effects of diclofenac diethylamine can change over time in laboratory settings. For instance, studies have shown that the degradation of diclofenac diethylamine can be influenced by various factors, such as temperature and pH

Dosage Effects in Animal Models

The effects of diclofenac diethylamine can vary with different dosages in animal models. For instance, studies have shown that diclofenac can cause a high death rate among certain species at high doses

Metabolic Pathways

Diclofenac diethylamine is involved in metabolic pathways related to the production of PGs. It interacts with COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of PGs . This can also affect metabolic flux or metabolite levels.

Transport and Distribution

Diclofenac diethylamine is distributed within cells and tissues primarily through its interaction with COX-1 and COX-2 enzymes

Subcellular Localization

The subcellular localization of diclofenac diethylamine is likely related to its target enzymes, COX-1 and COX-2, which are found in various compartments within the cell

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Diclofenac-Diethylamin beinhaltet typischerweise die Reaktion von 2,6-Dichloranilin mit Phenylessigsäure. Der Prozess umfasst die folgenden Schritte:

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound häufig unter Verwendung einer Emulgel-Formulierung hergestellt. Dazu wird Isopropylmyristat, Isopropylalkohol und Propylenglykol als Penetrationsverstärker mit Carbomer 980 als wässriger Gel-Substratmatrix kombiniert. Flüssiges Paraffin wird als Ölphasenmatrix verwendet, und Polysorbat 80 und Glycerolmonostearat/Distearat werden als Emulgatoren eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diclofenac-Diethylamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Diclofenac-Diethylamin wird oft mit anderen NSAR wie Ibuprofen, Naproxen und Ketoprofen verglichen. Hier sind einige wichtige Vergleichspunkte:

Ähnliche Verbindungen:

  • Ibuprofen
  • Naproxen
  • Ketoprofen
  • Indomethacin
  • Piroxicam

This compound zeichnet sich durch sein ausgewogenes Wirksamkeits- und Sicherheitsprofil aus, was es zu einem weit verbreiteten NSAR sowohl in der klinischen Praxis als auch in der Forschung macht.

Biologische Aktivität

Diclofenac diethylamine (DDA) is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This article explores the biological activity of DDA, focusing on its mechanisms of action, therapeutic efficacy, and case studies that highlight its clinical relevance.

DDA functions primarily by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation and pain. By reducing the synthesis of these inflammatory mediators, DDA effectively alleviates pain and inflammation associated with various conditions such as arthritis and musculoskeletal disorders.

Pharmacological Properties

1. Anti-inflammatory Effects
DDA has demonstrated significant anti-inflammatory activity in various experimental models. For instance, in a study involving carrageenan-induced paw edema in rabbits, DDA formulations significantly reduced tissue inflammation compared to controls (p < 0.05) . The effectiveness of different DDA formulations was assessed, revealing that formulations containing oleic acid enhanced drug absorption and anti-inflammatory effects.

Formulation Anti-inflammatory Effect Notes
L1ModerateLess effective than L2, L3, L4
L2HighSignificant reduction in edema
L3HighComparable to L4
L4HighestBest performance overall

2. Analgesic Activity
In vivo studies have shown that DDA exhibits potent analgesic effects. Research indicated that DDA provided significant pain relief in models of acute and chronic pain, with effects comparable to other NSAIDs .

Case Studies

Case Study 1: Efficacy in Osteoarthritis
A clinical trial evaluated the efficacy of DDA in patients with osteoarthritis. Results indicated a marked reduction in pain scores and improved functionality after 4 weeks of treatment with DDA emulgel compared to placebo . The study highlighted DDA's potential as a topical treatment option, minimizing systemic side effects associated with oral NSAIDs.

Case Study 2: Transdermal Delivery Systems
Research on transdermal delivery systems for DDA revealed enhanced absorption rates when combined with penetration enhancers like oleic acid. The study demonstrated that these formulations not only improved the bioavailability of DDA but also maintained effective anti-inflammatory responses .

Comparative Efficacy

Recent studies have compared the efficacy of various diclofenac derivatives against traditional diclofenac formulations. Notably, some derivatives showed improved cytotoxicity against cancer cell lines, suggesting potential applications beyond typical inflammatory conditions .

Compound IC50 (µg/mL) Cell Line Tested Notes
Diclofenac25-50B16-F10Standard reference
Compound 413-27Hep-G2Enhanced cytotoxicity
Compound 8c14-27HT29Superior anti-cancer activity

Eigenschaften

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]acetic acid;N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2.C4H11N/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;1-3-5-4-2/h1-7,17H,8H2,(H,18,19);5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVZPANTCLRASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40999449
Record name [2-(2,6-Dichloroanilino)phenyl]acetic acid--N-ethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40999449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78213-16-8
Record name Diclofenac diethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78213-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclofenac diethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(2,6-Dichloroanilino)phenyl]acetic acid--N-ethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40999449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, compd. with N-ethylethanamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.484
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICLOFENAC DIETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TGQ35Z71K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diclofenac diethylamine
Reactant of Route 2
Diclofenac diethylamine
Reactant of Route 3
Reactant of Route 3
Diclofenac diethylamine
Reactant of Route 4
Reactant of Route 4
Diclofenac diethylamine
Reactant of Route 5
Diclofenac diethylamine
Reactant of Route 6
Reactant of Route 6
Diclofenac diethylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.